

Application Note: High-Resolution Photoassociation Spectroscopy of Ultracold ${}^6\text{Li}_2$ Molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dilithium*

Cat. No.: *B8592608*

[Get Quote](#)

Introduction

Photoassociation (PA) spectroscopy is a powerful high-resolution technique used to study the vibrational and rotational energy levels of molecules.[1][2] The method involves using a laser to coherently drive a transition between two free, colliding ultracold atoms and a bound excited molecular state.[1][3][4] By scanning the frequency of the photoassociation laser, a spectrum of the excited molecular states can be obtained. The extremely low collision energies of ultracold atoms (in the microkelvin to nanokelvin range) eliminate Doppler and transit-time broadening, enabling spectral resolutions high enough to resolve hyperfine structures.[1][5]

This technique is particularly valuable for probing long-range molecular states that are difficult to access with traditional bound-bound spectroscopy.[1][6] For ${}^6\text{Li}_2$, a fermionic isotope of lithium, PA spectroscopy provides crucial data for refining molecular potential energy curves, determining precise atomic scattering lengths, and informing pathways for the creation of ultracold ground-state molecules.[7][8][9] Studies have successfully identified and characterized numerous vibrational levels in the $\text{A}^1\Sigma\text{u}^+$ and $1^3\Sigma\text{g}^+$ excited states of ${}^6\text{Li}_2$.[1][6][7][8][10][11]

Applications

- Precision Molecular Spectroscopy: Accurate determination of binding energies of high-lying vibrational levels.[1][6]

- Determination of Atomic Scattering Properties: Refining the s-wave scattering length of ${}^6\text{Li}$.
[7][8]
- Formation of Ultracold Molecules: PA is a key step towards producing stable ultracold molecules in their rovibrational ground state through subsequent radiative decay or stimulated Raman adiabatic passage (STIRAP).[7][8]
- Quantum Computing and Simulation: Ultracold polar molecules, which can be formed from PA, are candidates for quantum bits due to their long-range dipole interactions.[12][13]

Experimental Protocols

This section details the methodologies for performing photoassociation spectroscopy on ${}^6\text{Li}_2$ molecules, from the initial preparation of an ultracold atomic gas to the detection of molecular formation.

Protocol 1: Preparation of an Ultracold Degenerate Gas of ${}^6\text{Li}$ Atoms

Objective: To prepare a sufficiently cold and dense sample of ${}^6\text{Li}$ atoms for efficient photoassociation. This typically involves laser cooling and trapping, followed by evaporative cooling in an optical trap.[7][10]

Methodology:

- Atomic Source and Zeeman Slower:
 - Generate a thermal atomic beam of ${}^6\text{Li}$ by heating solid lithium in an effusive oven.
 - Use a Zeeman slower to decelerate the atomic beam. This involves a laser beam counter-propagating with the atoms and a spatially varying magnetic field to keep the atoms in resonance with the laser as they slow down.[14]
- Magneto-Optical Trap (MOT) Loading and Cooling:
 - Capture the slowed atoms in a MOT. The MOT uses three orthogonal pairs of counter-propagating laser beams and a quadrupole magnetic field to cool and trap the atoms.[10]

[14]

- The cooling laser is typically red-detuned from the $2S_{1/2} \rightarrow 2P_{3/2}$ atomic transition.
- A repumper laser is used to prevent atoms from accumulating in a dark hyperfine state.
- This stage can trap approximately 2×10^7 ^6Li atoms at temperatures near the Doppler limit ($\sim 140 \mu\text{K}$).[7][14]

- Transfer to Optical Dipole Trap (ODT):
 - Prepare a high-power, far-off-resonance optical dipole trap, for example, by crossing two focused infrared laser beams (e.g., at 1064 nm).[7][10][15]
 - Overlap the ODT with the MOT and transfer the atoms by turning off the MOT beams and magnetic field.
- Forced Evaporative Cooling:
 - Induce forced evaporative cooling by gradually lowering the power of the ODT laser. This allows the most energetic atoms to escape the trap, leading to a rethermalization of the remaining atoms at a lower temperature.[14]
 - To enhance the efficiency of evaporation, a magnetic field can be applied to tune the atomic interactions near a Feshbach resonance.[5]
 - This process can produce a degenerate Fermi gas of 4×10^4 atoms at temperatures as low as 800 nK.[7] The final sample consists of an equal mixture of the two lowest hyperfine states, $|F=1/2, m_F=\pm 1/2\rangle$.[7]

Protocol 2: Photoassociation and Detection

Objective: To induce the formation of excited $^6\text{Li}_2$ molecules and detect the process by observing the resulting loss of trapped atoms.

Methodology:

- Photoassociation Laser:

- Utilize a tunable, narrow-linewidth laser, such as a Ti:Sapphire laser or a diode laser, as the photoassociation (PA) laser.[10][12][16]
- The laser frequency must be precisely controlled and measured, often by locking it to a frequency comb, to achieve an absolute uncertainty on the order of a few hundred kilohertz.[8][10][11]
- Spectroscopy:
 - Direct the PA laser onto the ultracold ${}^6\text{Li}$ cloud held in the ODT.[1]
 - Scan the frequency of the PA laser across a range red-detuned from the $2\text{S}_{1/2} \leftrightarrow 2\text{P}_{3/2}$ atomic transition, where the excited molecular states are predicted to exist.[1]
 - When the laser frequency is resonant with a transition from the unbound state of two colliding atoms to a bound rovibrational level of an excited molecule, molecules are formed.[1]
- Detection via Trap Loss:
 - The formed excited-state molecules are typically lost from the trap. This can happen if they decay back to two free atoms with enough kinetic energy to escape, or if they are further excited or ionized by the trapping or PA lasers.[1]
 - Monitor the number of atoms remaining in the ODT after illuminating the cloud with the PA laser for a fixed duration (e.g., 750 ms to 2 s).[5]
 - The number of atoms is typically measured using absorption imaging.
 - A plot of the remaining atom number versus the PA laser frequency will show dips or "loss features" at the resonant frequencies corresponding to the formation of specific molecular states.[5][17]

Data Presentation

The following tables summarize high-resolution spectroscopic data obtained for various vibrational levels of the $\text{A}^1\Sigma\text{u}^+$ and $1^3\Sigma\text{g}^+$ excited states of ${}^6\text{Li}_2$. Energies are typically measured relative to the $2\text{S}_{1/2} + 2\text{P}_{1/2}$ or $2\text{S}_{1/2} + 2\text{P}_{3/2}$ dissociation asymptotes.

Table 1: Binding Energies of Vibrational Levels in the ${}^6\text{Li}_2 \text{A}^1\Sigma\text{u}^+$ State. Data extracted from high-resolution photoassociation spectroscopy of a degenerate Fermi gas of ${}^6\text{Li}$ atoms. The uncertainty of the measurements is typically ± 600 kHz.[7][8]

Vibrational Level (v')	Binding Energy (cm ⁻¹)	Binding Energy (GHz)
29	-20.61868	-618.127
30	-17.51460	-525.066
31	-14.85191	-445.244
32	-12.56947	-376.822
33	-10.61633	-318.256
34	-8.94825	-268.258
35	-7.52734	-225.662

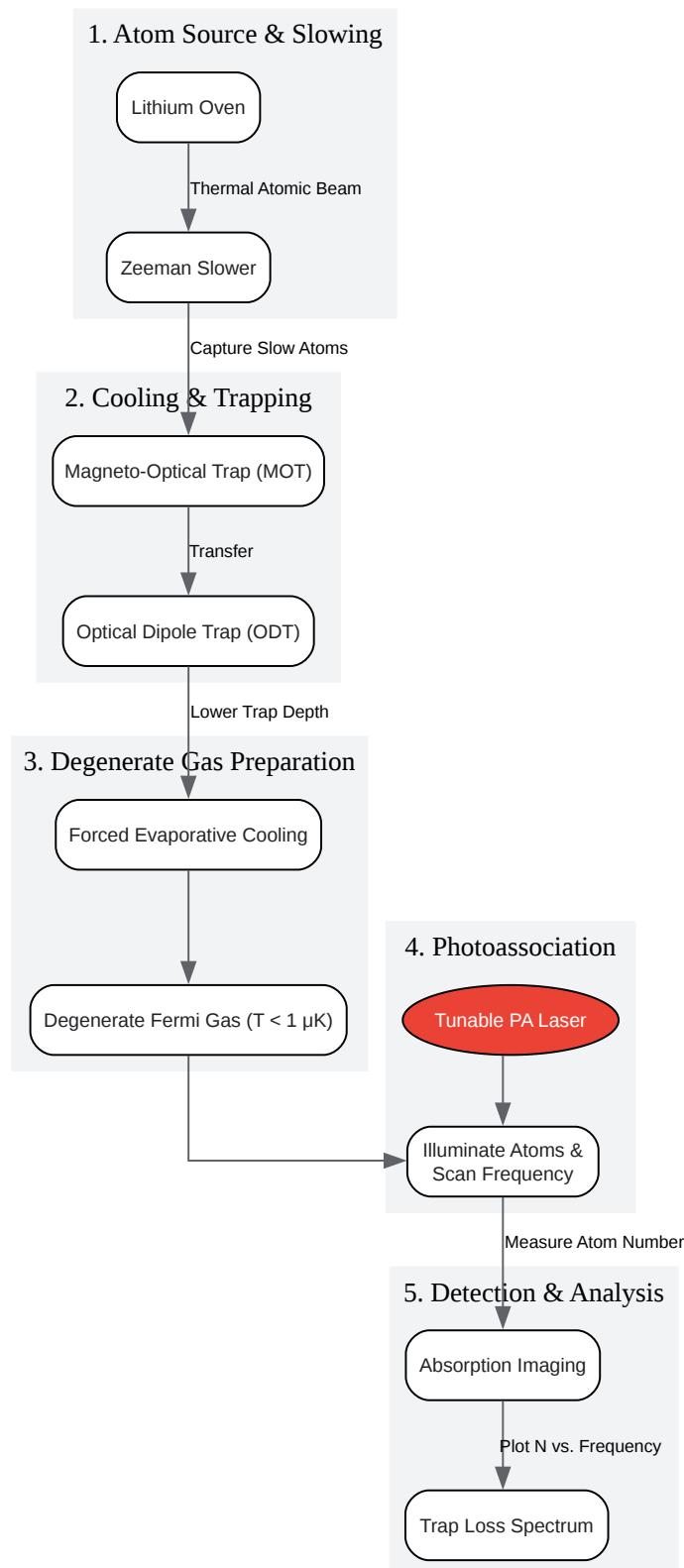
Table 2: Binding Energies of Vibrational Levels in the ${}^6\text{Li}_2 \text{1}^3\Sigma\text{g}^+$ State. Data obtained from photoassociation of a degenerate Fermi gas of ${}^6\text{Li}$ atoms. Rotational structure was resolved by using a Feshbach resonance to enhance p-wave collisions.[5][10][11]

Vibrational Level (v')	Binding Energy (cm ⁻¹)	Binding Energy (GHz)
20	-23.10972	-692.812
21	-19.46272	-583.454
22	-16.40242	-491.733
23	-13.84492	-415.056
24	-11.71352	-351.155
25	-9.94042	-297.994
26	-8.46912	-253.892

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the photoassociation spectroscopy of ${}^6\text{Li}_2$ molecules.

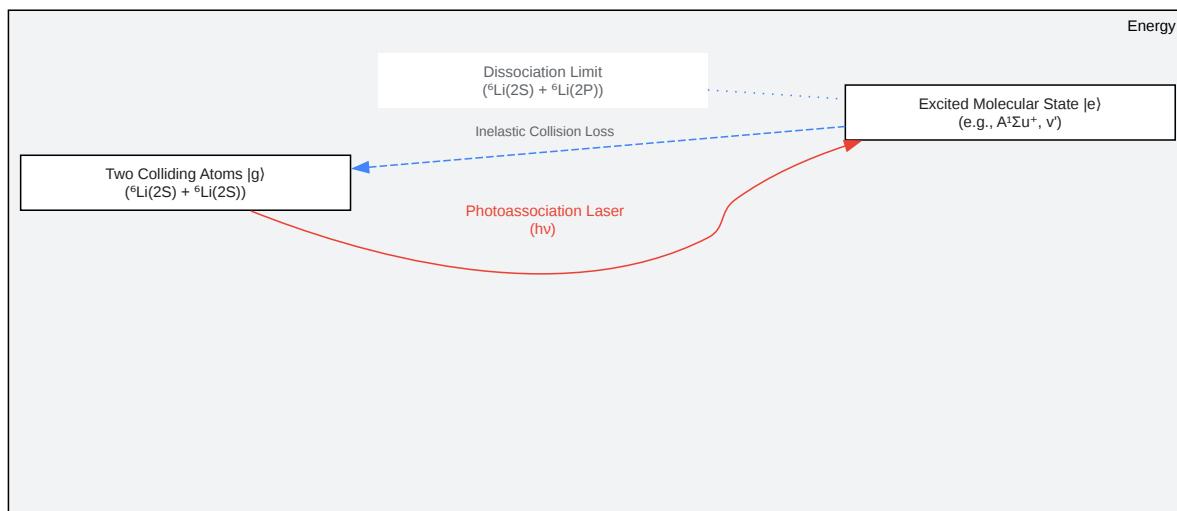


[Click to download full resolution via product page](#)

Caption: Workflow for ${}^6\text{Li}_2$ photoassociation spectroscopy.

Photoassociation Energy Level Diagram

This diagram shows the energetic relationship between the initial state of two free atoms and the final bound molecular state.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atomcool.rice.edu [atomcool.rice.edu]
- 2. pubs.aip.org [pubs.aip.org]

- 3. arxiv.org [arxiv.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Photoassociative spectroscopy of long-range states of ultracold ${}^6\text{Li}_2$ and ${}^7\text{Li}_2$ | Semantic Scholar [semanticscholar.org]
- 7. arxiv.org [arxiv.org]
- 8. [1309.5870] High resolution photoassociation spectroscopy of the ${}^6\text{Li}_2$ ${}^1\text{A}(1^1\Sigma_u^+)$ state [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [1309.6662] High resolution photoassociation spectroscopy of the ${}^6\text{Li}_2$ ${}^1\text{S}_0$ ${}^3\Sigma_g^+$ state [arxiv.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Simplified steps to make ultracold molecules lay path to study fundamental physics - CQT - Centre for Quantum Technologies [cqt.sg]
- 14. repositum.tuwien.at [repositum.tuwien.at]
- 15. Photoassociation of multiple cold molecules in a dipole trap [arxiv.org]
- 16. archive.int.washington.edu [archive.int.washington.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: High-Resolution Photoassociation Spectroscopy of Ultracold ${}^6\text{Li}_2$ Molecules]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8592608#photoassociation-spectroscopy-of-li-molecules>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com